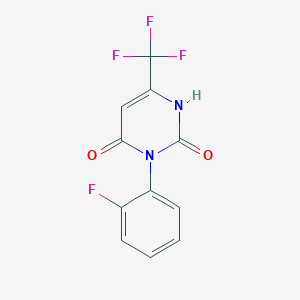![molecular formula C24H24N2O B12900814 N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide CAS No. 212192-38-6](/img/structure/B12900814.png)
N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-Benzylpyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Benzylpyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group and the biphenyl moiety. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with the pyrrolidine ring.
Attachment of the Biphenyl Moiety: This can be done through coupling reactions such as Suzuki or Stille coupling, which involve palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-Benzylpyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-N-(1-Benzylpyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-N-(1-Benzylpyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Properties
CAS No. |
212192-38-6 |
|---|---|
Molecular Formula |
C24H24N2O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[(3S)-1-benzylpyrrolidin-3-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H24N2O/c27-24(22-13-11-21(12-14-22)20-9-5-2-6-10-20)25-23-15-16-26(18-23)17-19-7-3-1-4-8-19/h1-14,23H,15-18H2,(H,25,27)/t23-/m0/s1 |
InChI Key |
LTDTVIVWGGLMSW-QHCPKHFHSA-N |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


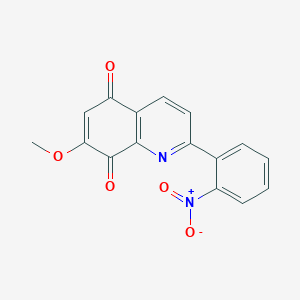
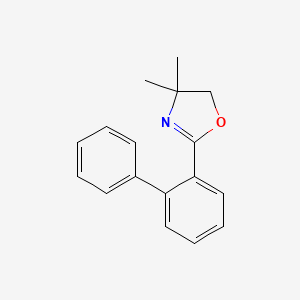
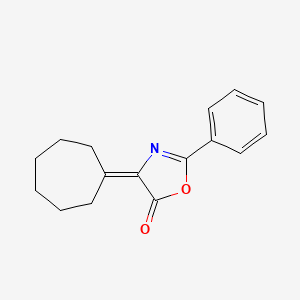
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)

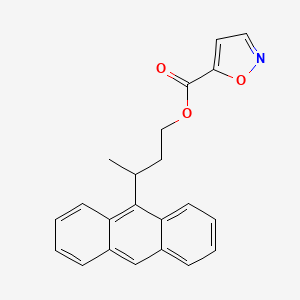
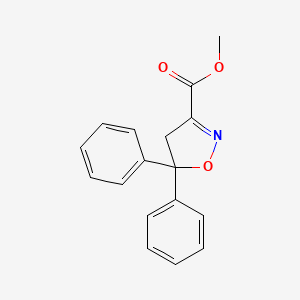
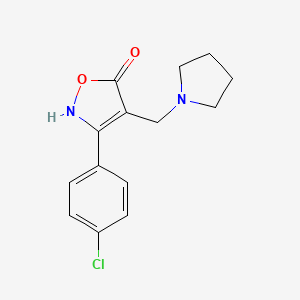
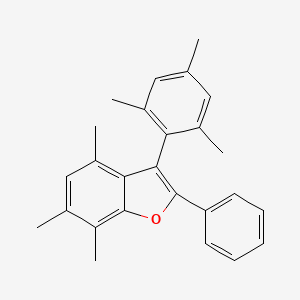
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)

